FG-2216

Description

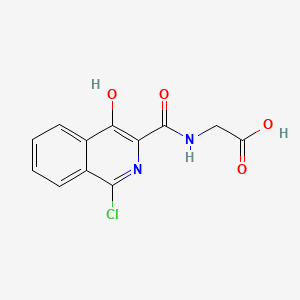

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-[(1-chloro-4-hydroxyisoquinoline-3-carbonyl)amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClN2O4/c13-11-7-4-2-1-3-6(7)10(18)9(15-11)12(19)14-5-8(16)17/h1-4,18H,5H2,(H,14,19)(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUQVKRKGTAUJQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(N=C2Cl)C(=O)NCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

223387-75-5 | |

| Record name | FG-2216 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0223387755 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | FG-2216 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08687 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 223387-75-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FG-2216 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RU921DS4Z5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

FG-2216: A Deep Dive into its Mechanism of Action in Hypoxia Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

FG-2216 is a potent, orally active small molecule inhibitor of hypoxia-inducible factor (HIF) prolyl hydroxylase (PHD). By targeting the core regulatory mechanism of the hypoxia response, this compound stabilizes HIF-α subunits, leading to the transcriptional activation of a wide array of genes involved in erythropoiesis, angiogenesis, and cell metabolism. This technical guide provides an in-depth exploration of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways.

Core Mechanism of Action: Inhibition of HIF Prolyl Hydroxylase

Under normoxic conditions, the α subunit of the HIF transcription factor is continuously targeted for degradation. This process is initiated by the hydroxylation of specific proline residues within the oxygen-dependent degradation domain (ODDD) of HIF-α by HIF prolyl hydroxylases (PHDs). The hydroxylated HIF-α is then recognized by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, leading to its ubiquitination and subsequent degradation by the proteasome.

This compound functions as a competitive inhibitor of PHDs, specifically targeting the active site of these enzymes. By mimicking the structure of a co-substrate, 2-oxoglutarate, this compound prevents the hydroxylation of HIF-α. This inhibition of PHD activity leads to the stabilization and accumulation of HIF-α, even in the presence of normal oxygen levels. The stabilized HIF-α then translocates to the nucleus, where it dimerizes with the constitutively expressed HIF-β subunit (also known as ARNT). This HIF-α/HIF-β heterodimer binds to hypoxia-response elements (HREs) in the promoter regions of target genes, initiating their transcription.

A primary consequence of HIF stabilization by this compound is the induction of erythropoietin (EPO) gene expression, which in turn stimulates erythropoiesis, the production of red blood cells.[1][2]

Quantitative Data Summary

The following tables summarize key quantitative data related to the activity of this compound.

| Parameter | Value | Enzyme/Cell Line | Reference |

| IC50 | 3.9 µM | PHD2 | [1][2][3] |

| In Vitro Activity | Concentration | Effect | Cell Line | Reference |

| HIF-1α Stabilization | 3-100 µM (24h) | Stabilization of HIF-1α and HIF-2α | Hep3B cells | [1] |

| EPO Secretion | 50-100 µM (24h) | Stimulation of EPO secretion | Hep3B cells | [1] |

| EPO Secretion | 100 µM | Reversible stimulation of EPO secretion | Not Specified | [2] |

| In Vivo Activity | Dosage | Effect | Animal Model | Reference |

| Hematological Parameters | 50 mg/kg (p.o., once daily for 4 or 12 days) | Increased hematocrit, red blood cell counts, and hemoglobin levels | Mice | [1][2] |

| Erythropoiesis | 40-60 mg/kg (p.o., twice a week for 150 days) | Induction of erythropoiesis and a small elevation of fetal hemoglobin (HbF) | Rhesus macaques | [1] |

| EPO Induction | 40-60 mg/kg (single p.o. dose) | Reversible induction of endogenous EPO | Rhesus macaques | [1] |

Signaling and Experimental Workflow Diagrams

Signaling Pathways

Caption: Canonical Hypoxia Signaling Pathway and this compound Mechanism of Action.

Experimental Workflow

Caption: Workflow for In Vitro Analysis of this compound Activity.

Detailed Experimental Protocols

HIF Prolyl Hydroxylase (PHD2) Inhibition Assay

Objective: To determine the in vitro inhibitory activity of this compound on PHD2.

Materials:

-

Recombinant human PHD2 enzyme

-

Peptide substrate corresponding to the HIF-1α ODDD (e.g., DLDLEMLAPYIPMDDDFQL)

-

2-oxoglutarate

-

Ascorbate

-

Fe(II)

-

Assay buffer (e.g., Tris-HCl, pH 7.5)

-

This compound

-

Detection reagent (e.g., luminescence-based oxygen consumption assay kit or mass spectrometry-based detection of hydroxylated peptide)

Procedure:

-

Prepare a reaction mixture containing assay buffer, recombinant PHD2, ascorbate, and Fe(II).

-

Add varying concentrations of this compound to the reaction mixture and pre-incubate for a specified time (e.g., 15 minutes) at room temperature.

-

Initiate the reaction by adding the HIF-1α peptide substrate and 2-oxoglutarate.

-

Incubate the reaction at 37°C for a defined period (e.g., 60 minutes).

-

Stop the reaction (e.g., by adding a quenching solution like EDTA).

-

Detect the extent of peptide hydroxylation or oxygen consumption using a suitable method.

-

Calculate the percentage of inhibition at each this compound concentration relative to a vehicle control.

-

Determine the IC50 value by fitting the data to a dose-response curve.

Western Blotting for HIF-1α Stabilization

Objective: To assess the effect of this compound on the stabilization of HIF-1α protein in cultured cells.

Materials:

-

Hep3B cells (or other suitable cell line)

-

Cell culture medium and supplements

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against HIF-1α

-

Loading control primary antibody (e.g., anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed Hep3B cells in culture plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (e.g., 3-100 µM) or vehicle control for 24 hours.

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of each lysate using a BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-HIF-1α antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane and apply the chemiluminescent substrate.

-

Visualize the protein bands using an imaging system.

-

Re-probe the membrane with a loading control antibody to ensure equal protein loading.

-

Quantify the band intensities to determine the relative levels of HIF-1α stabilization.

ELISA for Erythropoietin (EPO) Secretion

Objective: To measure the amount of EPO secreted by cells following treatment with this compound.

Materials:

-

Hep3B cells

-

Cell culture medium

-

This compound

-

Human EPO ELISA kit

Procedure:

-

Seed Hep3B cells in culture plates and grow to a desired confluency.

-

Replace the culture medium with fresh medium containing various concentrations of this compound (e.g., 50-100 µM) or vehicle control.

-

Incubate the cells for 24 hours.

-

Collect the cell culture supernatant.

-

Centrifuge the supernatant to remove any detached cells or debris.

-

Perform the EPO ELISA according to the manufacturer's instructions. This typically involves:

-

Adding standards and samples to a microplate pre-coated with an anti-EPO antibody.

-

Incubating to allow EPO to bind.

-

Washing the plate.

-

Adding a detection antibody (e.g., biotinylated anti-EPO).

-

Incubating and washing.

-

Adding a streptavidin-HRP conjugate.

-

Incubating and washing.

-

Adding a substrate solution to develop a colorimetric signal.

-

Stopping the reaction and measuring the absorbance at a specific wavelength.

-

-

Calculate the concentration of EPO in each sample by comparing the absorbance values to a standard curve.

Conclusion

This compound is a well-characterized inhibitor of HIF prolyl hydroxylases that effectively stabilizes HIF-α and stimulates the hypoxia signaling pathway under normoxic conditions. Its ability to induce endogenous erythropoietin production has positioned it as a therapeutic candidate for the treatment of anemia. The data and protocols presented in this guide offer a comprehensive overview of its mechanism of action for researchers and professionals in the field of drug development. Further investigation into the broader downstream effects of HIF activation by this compound will continue to elucidate its full therapeutic potential.

References

The Role of IOX3 in the Stabilization of Hypoxia-Inducible Factor-1α: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of IOX3, a small molecule inhibitor of prolyl hydroxylase domain (PHD) enzymes, and its critical role in the stabilization of Hypoxia-Inducible Factor-1α (HIF-1α). This document details the mechanism of action, quantitative data, experimental protocols, and potential broader effects of IOX3, serving as a comprehensive resource for professionals in biomedical research and drug development.

Core Mechanism of Action: Inhibition of Prolyl Hydroxylase Domain Enzymes

Under normoxic conditions, the α-subunit of the transcription factor HIF-1 is targeted for proteasomal degradation. This process is initiated by the hydroxylation of specific proline residues within the oxygen-dependent degradation domain (ODD) of HIF-1α. This hydroxylation is catalyzed by a family of 2-oxoglutarate (2-OG) and Fe(II)-dependent dioxygenases known as prolyl hydroxylase domain (PHD) enzymes, with PHD2 being the primary isoform responsible for this regulation in normal oxygen conditions. Following hydroxylation, the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex recognizes and binds to the hydroxylated HIF-1α, leading to its ubiquitination and subsequent degradation by the proteasome.

IOX3 functions as a potent inhibitor of PHD2. By binding to the active site of PHD2, IOX3 prevents the hydroxylation of HIF-1α. This inhibition effectively halts the degradation cascade, leading to the stabilization and accumulation of HIF-1α in the cytoplasm. The stabilized HIF-1α then translocates to the nucleus, where it dimerizes with its constitutively expressed β-subunit (HIF-1β), also known as the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT). This active HIF-1 heterodimer binds to Hypoxia-Response Elements (HREs) in the promoter regions of target genes, initiating the transcription of a wide array of genes involved in cellular adaptation to hypoxia, including those related to angiogenesis, erythropoiesis, and glucose metabolism.

Quantitative Data

The following tables summarize the available quantitative data for IOX3 and other relevant PHD inhibitors. This data is essential for comparing potency and selectivity.

Table 1: In Vitro Inhibitory Activity of IOX3 and Other PHD Inhibitors

| Compound | PHD1 IC₅₀ (µM) | PHD2 IC₅₀ (µM) | PHD3 IC₅₀ (µM) | Reference |

| IOX3 (FG-2216) | Data not available | 3.9 | Data not available | [1] |

| IOX2 | >100 (relative to PHD2) | 0.021 | >100 (relative to PHD2) | [2] |

| Vadadustat (AKB-6548) | Data not available | 0.029 | Data not available | [2] |

| Daprodustat (GSK1278863) | 0.0035 | 0.0222 | 0.0055 | [1] |

| Molidustat (BAY 85-3934) | 0.480 | 0.280 | 0.450 | [2] |

Table 2: Cellular Activity of IOX3

| Cell Line | Treatment | Effect | Reference |

| Hep3B | 3-100 µM; 24 h | Stabilization of HIF-1α and HIF-2α | [1] |

| Hep3B | 50-100 µM; 24 h | Stimulation of Erythropoietin (EPO) secretion | [1] |

Table 3: In Vivo Activity of IOX3

| Animal Model | Dosage | Effect | Reference |

| Mice | 50 mg/kg; p.o. once daily for 4 or 12 days | Increased hematocrit, red blood cell counts, and hemoglobin levels | [1] |

| Rhesus Macaques | 40-60 mg/kg; single p.o. | Reversible induction of endogenous EPO | [1] |

| Rhesus Macaques | 40-60 mg/kg; p.o. twice a week for 150 days | Induced erythropoiesis and a small elevation of fetal hemoglobin (HbF) | [1] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are representative protocols for key experiments involving IOX3.

Western Blotting for HIF-1α Stabilization

This protocol is designed to assess the effect of IOX3 on the protein levels of HIF-1α in cultured cells.

Materials:

-

Cell culture medium and supplements

-

IOX3 stock solution (e.g., in DMSO)

-

Phosphate-buffered saline (PBS), ice-cold

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer (4x)

-

SDS-PAGE gels (e.g., 4-12% gradient)

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibody: anti-HIF-1α (e.g., 1:1000 dilution)

-

Primary antibody: anti-β-actin or other loading control (e.g., 1:5000 dilution)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Culture and Treatment: Plate cells at a desired density and allow them to adhere overnight. Treat cells with various concentrations of IOX3 (or vehicle control) for the desired time points (e.g., 4, 8, 24 hours).

-

Cell Lysis: Wash cells twice with ice-cold PBS. Lyse the cells by adding ice-cold lysis buffer and scraping.

-

Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.

-

Sample Preparation: Mix an equal amount of protein from each sample with Laemmli sample buffer and boil for 5-10 minutes.

-

SDS-PAGE and Transfer: Load equal amounts of protein per lane onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary anti-HIF-1α antibody overnight at 4°C.

-

Washing and Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again three times with TBST. Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Loading Control: Strip the membrane and re-probe with an antibody against a loading control protein (e.g., β-actin) to ensure equal protein loading.

Prolyl Hydroxylase (PHD) Activity Assay

This in vitro assay measures the activity of PHD enzymes and the inhibitory effect of IOX3.

Materials:

-

Recombinant human PHD2 enzyme

-

HIF-1α peptide substrate (containing the proline residue to be hydroxylated)

-

Assay buffer (e.g., Tris-HCl, pH 7.5)

-

FeSO₄

-

Ascorbate

-

α-ketoglutarate (2-oxoglutarate)

-

IOX3

-

Method for detecting hydroxylation (e.g., mass spectrometry, antibody-based detection, or a coupled enzyme assay that measures a byproduct like succinate)

Procedure:

-

Reaction Setup: In a microplate, combine the assay buffer, recombinant PHD2, FeSO₄, and ascorbate.

-

Inhibitor Addition: Add IOX3 at various concentrations (or vehicle control) to the wells and pre-incubate for a specified time.

-

Reaction Initiation: Initiate the reaction by adding the HIF-1α peptide substrate and α-ketoglutarate.

-

Incubation: Incubate the plate at 37°C for a defined period (e.g., 60 minutes).

-

Reaction Termination: Stop the reaction (e.g., by adding EDTA or a strong acid).

-

Detection: Measure the extent of HIF-1α peptide hydroxylation using a suitable detection method.

-

Data Analysis: Calculate the percentage of inhibition for each IOX3 concentration and determine the IC₅₀ value.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxicity of IOX3 at concentrations effective for HIF-1α stabilization.

Materials:

-

Cells in culture

-

IOX3

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol)

-

96-well plate

-

Microplate reader

Procedure:

-

Cell Seeding and Treatment: Seed cells in a 96-well plate and allow them to attach overnight. Treat the cells with a range of IOX3 concentrations for the desired duration (e.g., 24, 48, 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active metabolism will reduce the yellow MTT to a purple formazan product.

-

Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each IOX3 concentration relative to the vehicle-treated control cells.

Potential Off-Target Effects and Modulation of Other Signaling Pathways

While IOX3 is primarily characterized as a PHD2 inhibitor, it is crucial to consider its potential off-target effects and its influence on other cellular signaling pathways, especially at higher concentrations. The selectivity profile of IOX3 against other 2-oxoglutarate-dependent dioxygenases has not been extensively reported in publicly available literature.

A study on the related compound IOX2 in flagellin-stimulated human bronchial epithelial cells showed inhibitory effects on key innate immune pathways, including cytokine and mitogen-activated protein kinase (MAPK) signaling cascades. This suggests that IOX compounds may have broader immunomodulatory effects beyond HIF-1α stabilization. Therefore, when interpreting data from experiments using IOX3, it is important to consider the possibility of effects on pathways such as:

-

NF-κB Signaling: Given the crosstalk between HIF-1α and NF-κB, IOX3 could indirectly influence this key inflammatory pathway.

-

MAPK Signaling: As suggested by studies with related compounds, IOX3 might directly or indirectly affect the activity of MAPK pathways (e.g., ERK, JNK, p38).

-

Other Dioxygenases: The potential for IOX3 to inhibit other 2-OG dependent dioxygenases, such as histone demethylases or collagen prolyl hydroxylases, should be considered, although data on this is currently limited.

Further research is required to fully elucidate the selectivity and potential off-target effects of IOX3. Researchers should consider including appropriate controls and complementary experiments to validate that the observed effects are indeed mediated by HIF-1α stabilization.

Conclusion

IOX3 is a valuable research tool for studying the physiological and pathological roles of HIF-1α stabilization. Its ability to potently inhibit PHD2 provides a means to mimic hypoxic responses under normoxic conditions. This technical guide has provided a comprehensive overview of its mechanism of action, available quantitative data, and key experimental protocols. As with any small molecule inhibitor, a thorough understanding of its biochemical and cellular activities, including potential off-target effects, is essential for the rigorous interpretation of experimental results and for its potential translation into therapeutic applications.

References

Unraveling the Identity of YM-311: A Case of Mistaken Identity in Pharmacological Research

A comprehensive investigation into the scientific literature and clinical trial databases reveals no evidence of a compound designated YM-311 with any reported effects on endogenous erythropoietin. The query appears to stem from a potential misidentification with UB-311, an investigational vaccine for Alzheimer's disease, or other similarly named therapeutic agents in unrelated fields.

This in-depth technical guide sought to elucidate the core mechanisms, quantitative effects, and experimental protocols related to "YM-311" and its influence on the body's natural production of erythropoietin, a critical hormone in red blood cell formation. However, extensive searches have failed to identify any such compound within the pharmacological landscape.

The scientific community and drug development professionals are thus advised that information regarding "YM-311" in the context of erythropoiesis is currently non-existent in publicly available resources.

The Conflation with UB-311: A Focus on Neurodegenerative Disease

The search for YM-311 consistently redirected to information pertaining to UB-311 , a vaccine candidate under development by Vaxxinity for the treatment of Alzheimer's disease.[1][2] The mechanism of action for UB-311 is centered on stimulating the immune system to target and clear aggregated forms of amyloid-beta peptides in the brain, a pathological hallmark of Alzheimer's.[2][3]

Clinical trials for UB-311 have assessed its safety, immunogenicity, and potential to slow cognitive decline in patients with mild Alzheimer's.[3][4][5] A Phase 2a study demonstrated that UB-311 was generally well-tolerated and induced an antibody response against amyloid-beta in a high percentage of participants.[5] It is crucial to underscore that the therapeutic target and biological effects of UB-311 are entirely unrelated to the erythropoietin system.

The Landscape of Endogenous Erythropoietin Modulation

While the specific inquiry into YM-311 yielded no relevant results, the field of endogenous erythropoietin modulation is an active area of research. Therapeutic strategies in this domain primarily focus on the development of agents that can stimulate the body's own production of erythropoietin, often by targeting the hypoxia-inducible factor (HIF) pathway. These agents, known as HIF prolyl-hydroxylase inhibitors (HIF-PHIs), are being investigated and used for the treatment of anemia associated with chronic kidney disease.

Conclusion: A Call for Clarity in Compound Designation

In the absence of any data linking a compound named YM-311 to the modulation of endogenous erythropoietin, it is impossible to construct the requested technical guide with quantitative data tables, detailed experimental protocols, and signaling pathway diagrams. Researchers, scientists, and drug development professionals are encouraged to verify compound designations to ensure accurate and fruitful scientific inquiry. Should "YM-311" be an internal or pre-clinical designation not yet in the public domain, this report cannot reflect that information. If the user has an alternative designation or further clarifying details, a renewed search and analysis can be undertaken.

References

The Pharmacodynamics of FG-2216: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

FG-2216 is a pioneering oral therapeutic agent in the class of Hypoxia-Inducible Factor (HIF) prolyl hydroxylase inhibitors (PHIs). By mimicking the cellular response to hypoxia, this compound stabilizes HIF-α, a master regulator of oxygen homeostasis, leading to the transcriptional activation of a cascade of genes involved in erythropoiesis and iron metabolism. This guide provides a comprehensive technical overview of the pharmacodynamics of this compound, detailing its mechanism of action, quantitative effects observed in preclinical and clinical studies, and the experimental methodologies used for its evaluation.

Core Mechanism of Action: HIF-1α Stabilization

Under normoxic conditions, the alpha subunit of HIF (HIF-α) is continuously synthesized and targeted for degradation. Prolyl hydroxylase domain (PHD) enzymes hydroxylate specific proline residues on HIF-α, enabling its recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, which leads to its ubiquitination and subsequent proteasomal degradation.

This compound acts as a competitive inhibitor of PHD enzymes, with a notable affinity for PHD2 (IC50 = 3.9 μM). By blocking the hydroxylation of HIF-α, this compound prevents its interaction with VHL, leading to the stabilization and accumulation of HIF-α in the cytoplasm. The stabilized HIF-α then translocates to the nucleus, where it dimerizes with HIF-β (also known as ARNT) and binds to Hypoxia-Response Elements (HREs) in the promoter regions of target genes, initiating their transcription.

The primary therapeutic effect of this compound is the stimulation of erythropoiesis through the upregulation of erythropoietin (EPO). However, the systemic stabilization of HIF-α also influences a broader range of physiological processes, including iron metabolism, angiogenesis, and glucose metabolism.

Quantitative Pharmacodynamic Data

The administration of this compound has been shown to elicit significant, dose-dependent physiological responses in both animal models and human subjects. The following tables summarize the key quantitative findings from various studies.

Table 1: Preclinical Efficacy of this compound in Animal Models

| Species | Dosage | Route | Key Findings | Reference |

| Rhesus Macaques | 60 mg/kg | Oral | 82- to 309-fold increase in plasma EPO levels. | |

| Rhesus Macaques | 40-60 mg/kg (twice weekly for 150 days) | Oral | Increased total hemoglobin levels and reticulocytosis. | |

| Mice | 50 mg/kg (daily for 4 or 12 days) | Oral | Increased hematocrit, red blood cell counts, and hemoglobin levels. |

Table 2: Pharmacodynamic Effects of this compound in Human Clinical Trials

| Subject Group | Dosage | Key Findings | Reference |

| Healthy Volunteers | Single dose | 12.7-fold increase in plasma EPO. | |

| Nephric Hemodialysis Patients | Single dose | 30.8-fold increase in plasma EPO. | |

| Anephric Hemodialysis Patients | Single dose | 14.5-fold increase in plasma EPO. | |

| Healthy Volunteers | 10 and 20 mg/kg (2-3 times weekly for 3 weeks) | Increased reticulocytes and soluble transferrin receptor. |

Key Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound Action

The following diagram illustrates the core signaling pathway through which this compound exerts its effects.

Experimental Workflow for In Vivo Efficacy Assessment

The following diagram outlines a typical experimental workflow for evaluating the in vivo efficacy of this compound in an animal model of anemia.

Detailed Experimental Protocols

Protocol 1: Measurement of Plasma Erythropoietin (EPO) by ELISA

This protocol describes the quantification of plasma EPO levels following this compound administration using a commercial enzyme-linked immunosorbent assay (ELISA) kit.

Materials:

-

Blood collection tubes with anticoagulant (e.g., EDTA)

-

Centrifuge

-

Micropipettes and tips

-

Commercial Human EPO ELISA kit (containing microplate, standards, detection antibody, substrate, and stop solution)

-

Microplate reader

Procedure:

-

Sample Collection and Preparation:

-

Collect whole blood from study subjects at specified time points into anticoagulant tubes.

-

Centrifuge the blood at 1000 x g for 15 minutes at 4°C to separate plasma.

-

Carefully aspirate the plasma supernatant and store at -80°C until analysis.

-

-

ELISA Assay:

-

Prepare EPO standards and controls as per the kit manufacturer's instructions.

-

Add 100 µL of standards, controls, and plasma samples to the appropriate wells of the pre-coated microplate.

-

Incubate the plate for 2 hours at room temperature.

-

Wash the wells four times with the provided wash buffer.

-

Add 100 µL of the HRP-conjugated detection antibody to each well.

-

Incubate for 1 hour at room temperature.

-

Repeat the wash step as described in step 4.

-

Add 100 µL of the substrate solution to each well and incubate for 15-20 minutes in the dark.

-

Add 50 µL of the stop solution to each well to terminate the reaction.

-

-

Data Acquisition and Analysis:

-

Read the absorbance of each well at 450 nm using a microplate reader.

-

Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.

-

Determine the concentration of EPO in the plasma samples by interpolating their absorbance values from the standard curve.

-

Protocol 2: Western Blot Analysis of HIF-1α Stabilization

This protocol outlines the procedure for detecting the stabilization of HIF-1α in cell lysates following treatment with this compound.

Materials:

-

Cell culture reagents

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody against HIF-1α

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment:

-

Plate cells (e.g., Hep3B) and allow them to adhere overnight.

-

Treat the cells with varying concentrations of this compound or vehicle control for a specified duration (e.g., 4-6 hours).

-

-

Lysate Preparation:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells on ice with lysis buffer containing protease and phosphatase inhibitors.

-

Scrape the cells and collect the lysate.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

-

Collect the supernatant and determine the protein concentration using a BCA assay.

-

-

Western Blotting:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-HIF-1α antibody overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection:

-

Apply the chemiluminescent substrate to the membrane.

-

Capture the signal using an imaging system.

-

Analyze the band intensities to determine the relative levels of HIF-1α stabilization.

-

Conclusion

This compound represents a significant advancement in the treatment of anemia by leveraging the body's own physiological pathways to stimulate erythropoiesis. Its mechanism as a HIF prolyl hydroxylase inhibitor leads to the stabilization of HIF-α and the subsequent upregulation of erythropoietin and other genes involved in red blood cell production and iron utilization. The quantitative data from both preclinical and clinical studies demonstrate its potent and dose-dependent effects. The experimental protocols provided herein offer a standardized approach for the continued investigation and characterization of this compound and other compounds in its class. This in-depth technical guide serves as a valuable resource for researchers and professionals in the field of drug development, facilitating a deeper understanding of the pharmacodynamics of this novel therapeutic agent.

An In-depth Technical Guide to FG-2216: A Hypoxia-Inducible Factor Prolyl Hydroxylase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and mechanism of action of FG-2216 (also known as IOX3 and YM-311), a potent, orally active inhibitor of hypoxia-inducible factor (HIF) prolyl hydroxylase.

Chemical Structure and Properties

This compound is a small molecule belonging to the class of N-acyl-alpha amino acids. Its chemical and physical properties are summarized in the table below.

| Property | Value | Source |

| IUPAC Name | 2-[(1-chloro-4-hydroxyisoquinoline-3-carbonyl)amino]acetic acid | [1] |

| Synonyms | IOX3, YM-311 | [2][3] |

| CAS Number | 223387-75-5 | [2][3][4] |

| Molecular Formula | C12H9ClN2O4 | [2][4] |

| Molecular Weight | 280.66 g/mol | [1][4] |

| Appearance | White to off-white solid | [3] |

| Melting Point | 212-214 °C | |

| Solubility | DMSO: ≥14.05 mg/mL, Ethanol (with ultrasonic): ≥5.12 mg/mL, Water: Insoluble | [5] |

| Purity | ≥98% by HPLC | [4] |

| Storage | Short term (days to weeks): 0°C, Long term (months to years): -20°C, desiccated | [4] |

Mechanism of Action: Inhibition of HIF-Prolyl Hydroxylase

This compound exerts its biological effects through the potent and selective inhibition of HIF-prolyl hydroxylase (PHD) enzymes, particularly PHD2.[3][6] Under normoxic (normal oxygen) conditions, PHD enzymes hydroxylate specific proline residues on the alpha subunit of Hypoxia-Inducible Factor (HIF-α). This hydroxylation event marks HIF-α for recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, leading to its ubiquitination and subsequent proteasomal degradation.

By inhibiting PHD enzymes, this compound prevents the hydroxylation of HIF-α, leading to its stabilization and accumulation, even under normoxic conditions.[1] The stabilized HIF-α then translocates to the nucleus, where it dimerizes with the constitutively expressed HIF-β subunit. This HIF-α/β heterodimer binds to Hypoxia Response Elements (HREs) in the promoter regions of target genes, activating their transcription.

Key downstream targets of the HIF signaling pathway include genes involved in erythropoiesis (e.g., erythropoietin, EPO), angiogenesis (e.g., vascular endothelial growth factor, VEGF), and glucose metabolism.[2]

Signaling Pathway Diagram

Caption: Mechanism of this compound in the HIF signaling pathway.

In Vitro and In Vivo Properties

This compound has been demonstrated to be a potent modulator of the HIF pathway in both cellular and animal models.

In Vitro Activity

| Parameter | Cell Line | Value | Description |

| IC50 (PHD2 Inhibition) | Not specified | 3.9 µM | Concentration of this compound required to inhibit 50% of PHD2 enzymatic activity.[3][6] |

| EPO Secretion | Hep3B | 50-100 µM | Concentration range of this compound that stimulates erythropoietin secretion.[4] |

| HIF-1α and HIF-2α Stabilization | Hep3B | 3-100 µM | Concentration range of this compound that leads to the stabilization of HIF-1α and HIF-2α.[4] |

In Vivo Activity

| Animal Model | Dosage | Route | Effect |

| Mice | 50 mg/kg (daily for 4 or 12 days) | Oral | Increased hematocrit, red blood cell counts, and hemoglobin levels.[4] |

| Rhesus Macaques | 40-60 mg/kg (single dose) | Oral | Reversible induction of endogenous erythropoietin.[4] |

| Rhesus Macaques | 40-60 mg/kg (twice a week for 150 days) | Oral | Induced erythropoiesis and a small elevation of fetal hemoglobin (HbF) expression.[4] |

Experimental Protocols

In Vitro HIF-1α Stabilization Assay (Western Blot)

This protocol describes the general steps for assessing the stabilization of HIF-1α in cell culture following treatment with this compound.

Caption: Workflow for Western blot analysis of HIF-1α stabilization.

Methodology:

-

Cell Culture: Plate cells (e.g., Hep3B) and allow them to adhere and grow to a suitable confluency.

-

Treatment: Treat cells with varying concentrations of this compound or vehicle control for a specified duration (e.g., 24 hours).

-

Cell Lysis: Wash cells with cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method like the bicinchoninic acid (BCA) assay.

-

SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for HIF-1α.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

-

Detection: Add a chemiluminescent substrate that reacts with HRP to produce light and capture the signal using an imaging system.

-

Analysis: Quantify the intensity of the bands corresponding to HIF-1α and a loading control (e.g., β-actin) to determine the relative stabilization of HIF-1α.

In Vivo Erythropoiesis Induction in an Animal Model

This protocol outlines the general procedure for evaluating the erythropoietic effects of this compound in a rodent model of anemia.

Caption: Workflow for in vivo evaluation of this compound in an anemia model.

Methodology:

-

Animal Acclimatization: House animals (e.g., mice or rats) in a controlled environment and allow them to acclimatize for a sufficient period.

-

Induction of Anemia: Induce a state of anemia in the animals using a validated method, such as repeated phlebotomy or administration of a hemolytic agent like phenylhydrazine.

-

Grouping and Treatment: Randomly assign anemic animals to different treatment groups:

-

Test group: Administer this compound orally at a predetermined dose and frequency.

-

Control group: Administer the vehicle used to dissolve this compound.

-

Positive control group: Administer a known erythropoiesis-stimulating agent, such as recombinant human erythropoietin (rhEPO).

-

-

Blood Sampling: Collect blood samples from the animals at regular intervals throughout the study period using appropriate techniques (e.g., retro-orbital sinus or tail vein sampling).

-

Hematological Analysis: Analyze the collected blood samples for key hematological parameters, including hemoglobin concentration, hematocrit, and red blood cell count, using an automated hematology analyzer.

-

Data Analysis: Statistically compare the hematological parameters between the different treatment groups to evaluate the efficacy of this compound in stimulating erythropoiesis and correcting anemia.

Conclusion

This compound is a well-characterized HIF-prolyl hydroxylase inhibitor with demonstrated efficacy in stimulating the HIF signaling pathway, leading to increased erythropoietin production and erythropoiesis. Its oral bioavailability and potent in vivo activity make it a valuable tool for research into the physiological and pathological roles of the HIF pathway and a potential therapeutic agent for the treatment of anemia and other hypoxia-related disorders. This guide provides a foundational understanding of its chemical nature, mechanism of action, and key experimental considerations for its use in a research and development setting.

References

- 1. Characterization of erythropoietin production in a hepatocellular carcinoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibition of Prolyl Hydroxylases Increases Erythropoietin Production in ESRD - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. HIF–prolyl hydroxylase inhibition results in endogenous erythropoietin induction, erythrocytosis, and modest fetal hemoglobin expression in rhesus macaques - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A small-molecule inhibitor of hypoxia-inducible factor prolyl hydroxylase improves obesity, nephropathy and cardiomyopathy in obese ZSF1 rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. resources.novusbio.com [resources.novusbio.com]

An In-depth Technical Guide to the Early Studies and Discovery of UB-311

For Researchers, Scientists, and Drug Development Professionals

Introduction

UB-311 is a synthetic peptide vaccine under development for the treatment of Alzheimer's disease. Developed by United Neuroscience and its successor Vaxxinity, UB-311 is designed to elicit a specific antibody response against the beta-amyloid (Aβ) peptide, a key pathological hallmark of Alzheimer's disease. This guide provides a comprehensive overview of the early preclinical and clinical studies that have shaped our understanding of UB-311's mechanism of action, immunogenicity, and safety profile.

Core Technology: The UBITh® Vaccine Platform

UB-311 is built upon the proprietary UBITh® vaccine platform. This technology involves conjugating a B-cell epitope (in this case, the Aβ1-14 peptide sequence) to a T-helper (Th) cell epitope. This design aims to stimulate a robust and specific antibody response against the target peptide while minimizing the risk of adverse inflammatory reactions.[1] A key feature of the UBITh® platform is its ability to induce a T-helper 2 (Th2)-biased immune response, which is associated with antibody production and is thought to be safer than a pro-inflammatory T-helper 1 (Th1) response in the context of Alzheimer's disease immunotherapy.[1]

Mechanism of Action

The primary mechanism of action of UB-311 is to induce the production of antibodies that specifically target the N-terminus of the Aβ peptide. These antibodies are intended to bind to various forms of Aβ, including soluble oligomers, protofibrils, and insoluble plaques, thereby facilitating their clearance from the brain. Preclinical studies have shown that the antibodies generated by UB-311 can neutralize Aβ toxicity and promote plaque clearance.[1] The vaccine is designed to provoke an antibody response against beta-amyloid, clearing it away without triggering potentially damaging inflammation.[2]

Signaling Pathway of UB-311 Induced Th2-Biased Immune Response

The following diagram illustrates the proposed signaling pathway for the Th2-biased immune response induced by UB-311.

Caption: Proposed signaling pathway of UB-311, leading to a Th2-biased immune response and the production of anti-Aβ antibodies.

Preclinical Studies

Early preclinical development of UB-311 involved studies in various animal models, including small mammals, baboons, and macaques, to assess its immunogenicity, safety, and preliminary efficacy.[3] A key proof-of-concept study was conducted in the hAPP751 transgenic mouse model of Alzheimer's disease.[4]

Quantitative Data from Preclinical Studies

| Parameter | Animal Model | Result | Reference |

| Immunogenicity | |||

| Antibody Response | Mice, Guinea Pigs, Macaques, Baboons | Generation of considerable site-specific antibodies | [5] |

| Efficacy | |||

| Aβ1-42 Oligomers | hAPP751 Transgenic Mice | Reduced levels | [4] |

| Protofibrils | hAPP751 Transgenic Mice | Reduced levels | [4] |

| Plaque Load | hAPP751 Transgenic Mice | Reduced levels | [4] |

| Safety | |||

| Anti-Aβ Cellular Responses | Transgenic Mouse Model for AD | No evoked responses | [1] |

| Acute and Chronic Dosing | Cynomolgus Macaques | Safe and well-tolerated | [1] |

Experimental Protocols: Preclinical Studies

Quantification of Amyloid Plaques in hAPP751 Mice

A detailed protocol for the histological detection and quantification of Aβ plaques in transgenic mouse models typically involves the following steps:

-

Brain Tissue Preparation: Mice are perfused, and brains are removed and fixed. The fixed brains are then sectioned using a cryostat or microtome.

-

Immunohistochemistry: Brain sections are stained with antibodies specific to Aβ, such as the 6E10 antibody. This is followed by incubation with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) or a fluorescent marker.

-

Visualization: The stained sections are visualized using light or fluorescence microscopy.

-

Image Analysis: Digital images of the stained sections are captured. Image analysis software, such as ImageJ, is used to quantify the plaque load. This involves setting a threshold to distinguish plaques from the background and then measuring the total area of the plaques relative to the total area of the brain region being analyzed.

ELISA for Anti-Aβ Antibody Titration

The following is a general protocol for measuring anti-Aβ antibody titers in serum or plasma samples by enzyme-linked immunosorbent assay (ELISA):

-

Plate Coating: 96-well microplates are coated with Aβ peptide (e.g., Aβ1-42) and incubated overnight.

-

Blocking: The plates are washed, and a blocking buffer is added to prevent non-specific binding.

-

Sample Incubation: Serum or plasma samples from vaccinated animals are serially diluted and added to the wells.

-

Secondary Antibody Incubation: After washing, a secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-mouse IgG) is added.

-

Substrate Addition: A substrate solution is added, which reacts with the enzyme to produce a colorimetric signal.

-

Data Analysis: The absorbance is read using a microplate reader, and the antibody titer is determined by comparing the sample dilutions to a standard curve.

Clinical Studies

UB-311 has been evaluated in Phase 1 and Phase 2a clinical trials to assess its safety, tolerability, and immunogenicity in patients with mild to moderate Alzheimer's disease.

Quantitative Data from Clinical Trials

| Parameter | Clinical Trial Phase | Result | Reference |

| Immunogenicity | |||

| Responder Rate (Phase 1) | Phase 1 (NCT00965588) | 100% | [5] |

| Responder Rate (Phase 2a) | Phase 2a (NCT02551809) | 96% | [3] |

| Safety and Tolerability | |||

| Most Common Adverse Events (Phase 1) | Phase 1 (NCT00965588) | Injection site swelling and agitation | [3] |

| Most Common Adverse Events (Phase 2a) | Phase 2a (NCT02551809) | Injection-site pain, amyloid-related imaging abnormality with microhaemorrhages and haemosiderin deposits, and diarrhoea. | [1] |

| Preliminary Efficacy | |||

| Cognitive and Functional Tests (Phase 2a) | Phase 2a (NCT02551809) | Positive trend in treatment, but not statistically significant | [3] |

Experimental Protocols: Clinical Trials

Phase 1 Clinical Trial (NCT00965588)

-

Objective: To assess the safety, tolerability, and immunogenicity of UB-311.

-

Participants: 19 patients with mild to moderate Alzheimer's disease.[3]

-

Dosing Regimen: Intramuscular injections of UB-311.

-

Primary Outcome Measures: Safety and tolerability, assessed by monitoring adverse events. Immunogenicity, assessed by measuring anti-Aβ antibody levels.

Phase 2a Clinical Trial (NCT02551809)

-

Objective: To further evaluate the safety, tolerability, and immunogenicity of UB-311, and to assess its preliminary efficacy.

-

Participants: 43 patients with mild to moderate Alzheimer's disease.[3]

-

Dosing Regimen: Patients were randomized to receive different dosing regimens of UB-311 or placebo over 78 weeks.[3]

-

Primary Outcome Measures: Safety, tolerability, and immunogenicity.

-

Secondary Outcome Measures: Changes in cognitive, neuropsychiatric, and functional assessments, as well as changes in amyloid plaque burden measured by positron emission tomography (PET).[2]

Clinical Trial Workflow

The following diagram outlines the general workflow of the UB-311 clinical trials.

Caption: A simplified workflow diagram of the UB-311 clinical trials, from patient screening to data analysis.

Conclusion

The early studies of UB-311 have provided a strong foundation for its continued development as a potential immunotherapy for Alzheimer's disease. Preclinical data demonstrated its ability to reduce Aβ pathology in a relevant animal model, and Phase 1 and 2a clinical trials have established a favorable safety and immunogenicity profile in patients. While preliminary efficacy signals are encouraging, larger and longer-term studies are needed to definitively establish the clinical benefit of UB-311 in slowing the progression of Alzheimer's disease. The UBITh® platform represents a promising approach to vaccine development for neurodegenerative diseases, with the potential to offer a safe, effective, and accessible treatment option.

References

- 1. alzforum.org [alzforum.org]

- 2. alzheimersnewstoday.com [alzheimersnewstoday.com]

- 3. pubcompare.ai [pubcompare.ai]

- 4. UB-311, a novel UBITh® amyloid β peptide vaccine for mild Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Active immunization targeting amyloid β for the treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

The Impact of FG-2216 on Iron Metabolism and Hepcidin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

FG-2216 is a pioneering oral small molecule inhibitor of hypoxia-inducible factor prolyl hydroxylase (HIF-PH), a key enzyme in the oxygen-sensing pathway. By inhibiting HIF-PH, this compound stabilizes the HIF transcription factor, leading to a coordinated erythropoietic response that includes the stimulation of endogenous erythropoietin (EPO) production and, crucially, the modulation of iron metabolism. This guide provides a detailed technical overview of this compound's mechanism of action with a core focus on its impact on iron homeostasis and the master iron-regulatory hormone, hepcidin. The information presented herein is synthesized from available preclinical and early-phase clinical data.

Mechanism of Action: HIF Stabilization and Downstream Effects

This compound's therapeutic effect is mediated through the inhibition of HIF prolyl hydroxylases. Under normoxic conditions, these enzymes hydroxylate the alpha subunit of HIF, targeting it for proteasomal degradation. This compound prevents this degradation, allowing HIF-α to accumulate, translocate to the nucleus, and dimerize with HIF-β. This complex then binds to hypoxia response elements (HREs) on target genes, upregulating their expression.

Key downstream effects relevant to iron metabolism include:

-

Suppression of Hepcidin: HIF stabilization leads to a reduction in the hepatic expression of hepcidin, the primary negative regulator of iron availability. Lower hepcidin levels result in increased cell surface expression of ferroportin, the sole known iron exporter.

-

Enhanced Iron Mobilization and Absorption: Increased ferroportin activity facilitates the release of iron from enterocytes (dietary absorption), macrophages (recycling of senescent erythrocytes), and hepatocytes (stores).

-

Upregulation of Iron Transport Proteins: HIF activation can also increase the expression of genes involved in iron transport, such as transferrin and its receptor, further enhancing iron availability for erythropoiesis.

The culmination of these effects is an improved iron milieu for the synthesis of hemoglobin and the production of red blood cells.

Caption: Mechanism of action of this compound.

Data on Iron Metabolism and Hepcidin

Quantitative data specifically for this compound's impact on iron metabolism and hepcidin is limited in publicly available literature. The following tables summarize the available qualitative and quantitative findings from preclinical and clinical studies. For context, representative data from studies of other HIF-PH inhibitors are also included, with clear attribution.

Preclinical Data

| Parameter | Animal Model | Treatment | Key Findings | Citation |

| Hepcidin | Rat model of Anemia of Chronic Disease (ACD) | This compound (dose not specified) | Normalized expression of hepcidin. | [1] |

| Iron Status | Rat model of ACD | This compound | Increased iron and transferrin saturation to levels of unchallenged controls. | [1] |

| Iron Absorption Genes | Rat model of ACD | This compound | Increased expression of duodenal cytochrome b reductase and Slc11a2 (Nramp2). | [1] |

| Erythropoiesis | Rhesus Macaques | This compound (40-60 mg/kg, orally, twice weekly) | Significantly increased erythropoiesis and prevented anemia induced by weekly phlebotomy. | [2] |

Clinical Data

| Parameter | Study Population | Treatment | Key Findings | Citation |

| Iron Parameters | Healthy Male Volunteers (n=54) | This compound (0.3 to 20 mg/kg, oral) | Increased iron and transferrin saturation. | [1] |

| Iron Parameters | Hemodialysis Patients (n=12) | This compound (single 20 mg/kg dose) | No significant changes in iron parameters at 1 week post-dose. | [3] |

Data for other HIF-PHIs for comparative context:

| Parameter | Drug | Study Population | Change from Baseline | Citation |

| Hepcidin | Roxadustat | Non-dialysis CKD | -49.3 ng/dL (meta-analysis) | [4] |

| Ferritin | Daprodustat | Non-dialysis CKD | -47.29 ng/mL (meta-analysis) | [5] |

| TIBC | Vadadustat | Non-dialysis CKD | Increased from baseline | [5] |

| Transferrin Saturation | Roxadustat | Non-dialysis CKD | Decreased (meta-analysis) | [4] |

Experimental Protocols

Preclinical Study in a Rat Model of Anemia of Chronic Disease

-

Objective: To evaluate the effect of this compound on gene expression and hematologic outcomes in a rat model of ACD.

-

Model: A rat model where systemic inflammation induces a severe, acute anemia followed by a mild to moderate microcytic anemia.

-

Intervention: Oral administration of this compound. Specific dosage and duration are not detailed in the available public information.

-

Analyses:

-

Gene Expression: Measurement of hepcidin, duodenal cytochrome b reductase, and Slc11a2 (Nramp2) expression. The method (e.g., qPCR) is not specified.

-

Hematologic Parameters: Assessment of hematocrit, hemoglobin, red blood cell count, reticulocyte count, mean cell volume, and mean cell hemoglobin.

-

Iron Status: Measurement of serum iron and transferrin saturation.[1]

-

Preclinical Study in Rhesus Macaques

-

Objective: To assess the induction of erythropoiesis by this compound in a nonhuman primate model.

-

Animal Model: Male rhesus macaques (Macaca mulatta), 3 to 6 years of age, weighing 4 to 7 kg.

-

Dosing Regimen:

-

This compound administered by oral gavage in a 0.5% carboxymethylcellulose (CMC) suspension or in capsules.

-

Initial dose: 40 mg/kg, twice a week for a minimum of 6 to 8 weeks.

-

Dose escalation: 60 mg/kg, twice a week for another 6 to 8 weeks.

-

-

Experimental Conditions: A cohort of animals underwent large-volume phlebotomy (15-20% of blood volume per week) with iron supplementation while continuing this compound treatment to model stimulated erythropoiesis.

-

Key Analyses:

-

Pharmacokinetics: Serial plasma samples were collected to measure plasma drug and Erythropoietin (EPO) levels.

-

Hematology: Monitoring of hemoglobin levels and reticulocyte counts.[2]

-

Phase 1 Clinical Trial in Healthy Volunteers

-

Objective: To determine the safety, tolerability, pharmacokinetics, and biologic activity of orally administered this compound.

-

Study Population: 68 healthy male subjects (54 treated, 14 placebo).

-

Dosing: Oral doses ranging from 0.3 to 20 mg/kg.

-

Key Assessments:

-

Safety and Tolerability: Monitoring of adverse events.

-

Pharmacokinetics: Measurement of serum levels of this compound to determine absorption and half-life.

-

Biologic Activity: Measurement of serum EPO levels and circulating reticulocytes.

-

Iron Parameters: Assessment of serum iron and transferrin saturation.[1]

-

Phase 1 Clinical Trial in Hemodialysis Patients

-

Objective: To investigate the pharmacokinetics, biological activity, and safety of this compound in patients with end-stage renal disease.

-

Study Population: 12 hemodialysis patients (six of whom were anephric) and six healthy volunteers.

-

Dosing: A single oral dose of 20 mg/kg body weight.

-

Study Protocol:

-

Recombinant human EPO (rhEPO) treatment was paused 7 days before the study.

-

This compound was administered on the morning after the first hemodialysis of the week.

-

Follow-up for 7 days.

-

-

Analyses:

-

Pharmacokinetics: Plasma levels of this compound were determined by mass spectroscopy.

-

Pharmacodynamics: Plasma EPO concentrations were measured using an ELISA kit.

-

Clinical Chemistry: Including iron parameters, were assessed at baseline (day -7) and at day 7.[3]

-

Caption: Typical experimental workflow for this compound evaluation.

Conclusion

This compound, as a HIF-prolyl hydroxylase inhibitor, demonstrates a clear mechanism for improving iron availability for erythropoiesis. Preclinical and early clinical data indicate that this compound effectively stimulates erythropoiesis and positively modulates iron metabolism, including the normalization of hepcidin expression in a preclinical model of anemia of chronic disease and an increase in iron and transferrin saturation in healthy volunteers. While comprehensive quantitative data for this compound's effects on the full spectrum of iron metabolism markers and hepcidin in various populations are not extensively available in the public domain, the findings are consistent with the broader class of HIF-PH inhibitors. These agents represent a significant therapeutic advance in the management of anemia, in part by addressing the underlying issue of functional iron deficiency through the regulation of hepcidin. Further research and clinical development of compounds in this class continue to elucidate the full potential of this therapeutic strategy.

References

- 1. investor.fibrogen.com [investor.fibrogen.com]

- 2. HIF–prolyl hydroxylase inhibition results in endogenous erythropoietin induction, erythrocytosis, and modest fetal hemoglobin expression in rhesus macaques - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of Prolyl Hydroxylases Increases Erythropoietin Production in ESRD - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effects of hypoxia-inducible factor-prolyl hydroxylase inhibitors vs. erythropoiesis-stimulating agents on iron metabolism in non-dialysis-dependent anemic patients with CKD: A network meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effects of hypoxia-inducible factor prolyl hydroxylase inhibitors on iron regulation in non-dialysis-dependent chronic kidney disease patients with anemia: A systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the Molecular Targets of IOX3

This guide provides a comprehensive overview of the molecular interactions and cellular effects of IOX3, a potent small-molecule inhibitor. The information presented herein is intended to support further research and drug development efforts centered on the modulation of the hypoxia-inducible factor (HIF) signaling pathway.

Core Mechanism of Action

IOX3, also known as FG-2216, is a selective inhibitor of the Hypoxia-Inducible Factor (HIF) prolyl hydroxylases (PHDs), which are key enzymes in the cellular oxygen-sensing pathway[1][2]. These enzymes belong to the broader family of Fe(II) and 2-oxoglutarate (2OG)-dependent dioxygenases[3][4][5][6]. By inhibiting PHDs, IOX3 stabilizes the alpha subunit of the HIF-1 transcription factor, leading to the activation of a wide range of genes involved in the adaptive response to hypoxia[1][2][7].

The primary molecular targets of IOX3 are the three main isoforms of prolyl hydroxylase domain enzymes: PHD1, PHD2, and PHD3. Of these, IOX3 has been shown to be a potent inhibitor of PHD2[8]. The inhibition of these enzymes prevents the hydroxylation of specific proline residues within the oxygen-dependent degradation domain (ODD) of HIF-1α. Under normoxic conditions, this hydroxylation event signals for the von Hippel-Lindau (VHL) E3 ubiquitin ligase to bind and target HIF-1α for proteasomal degradation. By blocking this initial step, IOX3 effectively mimics a hypoxic state, allowing HIF-1α to accumulate, translocate to the nucleus, and activate the transcription of its target genes.

Quantitative Data: Inhibitory Activity and Selectivity

The following tables summarize the available quantitative data for IOX3's inhibitory potency and selectivity.

Table 1: Inhibitory Activity of IOX3 against HIF Prolyl Hydroxylase Isoforms

| Target | IC50 (nM) | Assay Method | Reference |

| PHD2 | 27 | In vitro enzyme assay | [8] |

Table 2: Selectivity Profile of IOX3 and Related Compounds against Other 2-Oxoglutarate-Dependent Dioxygenases

| Off-Target Family | Specific Enzyme | Activity | Reference |

| Collagen Prolyl Hydroxylases | CPH1, CPH2 | Selective over CPHs | [9] |

| Jumonji C (JmjC) domain-containing proteins | JMJD5 | Not inhibited by some clinical PHD inhibitors | [10] |

Signaling Pathway

The inhibition of PHDs by IOX3 initiates a cascade of events that ultimately leads to a cellular response mimicking hypoxia.

References

- 1. biorxiv.org [biorxiv.org]

- 2. HIF prolyl hydroxylase inhibition prior to transient focal cerebral ischaemia is neuroprotective in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Human 2-oxoglutarate-dependent oxygenases: nutrient sensors, stress responders, and disease mediators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 2-Oxoglutarate-dependent dioxygenases are sensors of energy metabolism, oxygen availability, and iron homeostasis: potential role in the regulation of aging process - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2-Oxoglutarate and Fe2+-Dependent Dioxygenases - The Medical Biochemistry Page [themedicalbiochemistrypage.org]

- 6. researchgate.net [researchgate.net]

- 7. Stabilization of hypoxia-inducible factor-1alpha protein in hypoxia occurs independently of mitochondrial reactive oxygen species production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Molecular and cellular mechanisms of HIF prolyl hydroxylase inhibitors in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Recent Advances in Developing Inhibitors for Hypoxia-Inducible Factor Prolyl Hydroxylases and Their Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Kinetic and inhibition studies on human Jumonji-C (JmjC) domain-containing protein 5 - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for FG-2216 in the Hep3B Cell Line

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vitro use of FG-2216, a potent prolyl hydroxylase domain (PHD) inhibitor, with the human hepatocellular carcinoma cell line, Hep3B. This document outlines the mechanism of action, experimental protocols, and expected outcomes, facilitating research into hypoxia-inducible factor (HIF) signaling pathways and related drug discovery efforts.

Introduction

This compound is a small molecule inhibitor of HIF prolyl hydroxylases, particularly PHD2, which are key enzymes in the oxygen-sensing pathway.[1][2] Under normoxic conditions, PHDs hydroxylate the alpha subunit of HIF (HIF-α), leading to its ubiquitination and proteasomal degradation. By inhibiting PHDs, this compound mimics a hypoxic state, leading to the stabilization and accumulation of HIF-α.[3] This, in turn, promotes the transcription of various hypoxia-responsive genes, including erythropoietin (EPO).[1][3] The Hep3B cell line, derived from a human liver tumor, is a well-established model for studying liver cancer and cellular responses to hypoxia, as it contains an integrated hepatitis B virus genome.[4][5][6]

Mechanism of Action of this compound

This compound functions by competitively inhibiting the PHD2 enzyme, preventing the hydroxylation of proline residues on HIF-1α and HIF-2α. This inhibition leads to the stabilization of HIF-α subunits, which then translocate to the nucleus and heterodimerize with HIF-1β (also known as ARNT). The resulting HIF complex binds to hypoxia-response elements (HREs) in the promoter regions of target genes, activating their transcription. In Hep3B cells, this signaling cascade has been shown to induce the expression of genes such as erythropoietin.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound's activity in the Hep3B cell line.

| Parameter | Value | Cell Line | Description | Reference |

| IC50 (PHD2 Inhibition) | 3.9 μM | Hep3B | Inhibition of PHD2 assessed by erythropoietin secretion. | [1][2] |

| Effective Concentration (EPO Secretion) | 50-100 μM | Hep3B | Stimulation of erythropoietin (Epo) secretion after 24 hours. | [1] |

| Effective Concentration (HIF Stabilization) | 3-100 μM | Hep3B | Stabilization of HIF-1α and HIF-2α after 24 hours. | [1] |

Experimental Protocols

Cell Culture and Maintenance of Hep3B Cells

-

Thawing Cryopreserved Cells:

-

Rapidly thaw the vial of frozen Hep3B cells in a 37°C water bath.

-

Transfer the cell suspension to a sterile 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.

-

Centrifuge at 125 x g for 5-7 minutes.

-

Aspirate the supernatant and resuspend the cell pellet in fresh complete growth medium.

-

Transfer the cell suspension to a T75 flask.

-

Incubate at 37°C in a humidified atmosphere with 5% CO2.

-

-

Complete Growth Medium:

-

Subculturing:

-

Subculture Hep3B cells when they reach 70-80% confluency.[5]

-

Aspirate the culture medium and wash the cell monolayer with sterile PBS.

-

Add 1-2 mL of 0.25% Trypsin-EDTA solution and incubate at 37°C until cells detach (typically 5-15 minutes).[4][7]

-

Neutralize the trypsin with complete growth medium and gently pipette to create a single-cell suspension.

-

Centrifuge the cell suspension and resuspend the pellet in fresh medium.

-

Seed new flasks at a subcultivation ratio of 1:3 to 1:6.[5]

-

Experimental Workflow for this compound Treatment and Analysis

Cell Viability Assessment using MTT Assay

This protocol is adapted from standard MTT assay procedures.[8][9]

-

Cell Seeding:

-

Seed Hep3B cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete growth medium.

-

Incubate for 24 hours to allow for cell attachment.

-

-

This compound Treatment:

-

Prepare serial dilutions of this compound in complete growth medium. Recommended concentrations range from 1 µM to 100 µM.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., DMSO) and a no-treatment control.

-

Incubate the plate for 24 to 72 hours at 37°C and 5% CO2.

-

-

MTT Assay:

-

Add 10 µL of sterile-filtered MTT solution (5 mg/mL in PBS) to each well.

-

Incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.

-

Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO) to each well.

-

Incubate at room temperature in the dark for 2-4 hours, or until the formazan crystals are fully dissolved.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Detection of HIF-1α Stabilization by Western Blot

This protocol is based on general western blotting procedures for HIF-1α.[10][11]

-

Cell Treatment and Lysis:

-

Seed Hep3B cells in 6-well plates and grow to 70-80% confluency.

-

Treat cells with this compound (e.g., 10 µM, 50 µM, 100 µM) for 24 hours. A positive control, such as cobalt chloride (CoCl2) treatment or incubation in a hypoxic chamber, is recommended.[10][12]

-

Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

-

-

SDS-PAGE and Protein Transfer:

-

Load equal amounts of protein (20-40 µg) per lane onto a 7.5% SDS-polyacrylamide gel.

-

Perform electrophoresis to separate the proteins.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against HIF-1α (diluted in blocking buffer) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.

-

A loading control, such as β-actin or GAPDH, should be used to ensure equal protein loading.

-

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. HIF–prolyl hydroxylase inhibition results in endogenous erythropoietin induction, erythrocytosis, and modest fetal hemoglobin expression in rhesus macaques - PMC [pmc.ncbi.nlm.nih.gov]

- 4. bcrj.org.br [bcrj.org.br]

- 5. Hep 3B. Culture Collections [culturecollections.org.uk]

- 6. HEP3B Cells [cytion.com]

- 7. Cas9 Expressing Hep3B Cell Line | Applied Biological Materials Inc. [abmgood.com]

- 8. MTT assay protocol | Abcam [abcam.com]

- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. resources.novusbio.com [resources.novusbio.com]

- 11. How to Effectively Detect HIF-1α Protein in Western Blot Analysis? | MtoZ Biolabs [mtoz-biolabs.com]

- 12. docs.abcam.com [docs.abcam.com]

Application Notes and Protocols for FG-2216 Stock Solution Preparation

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the preparation of FG-2216 stock solutions using Dimethyl Sulfoxide (DMSO) as a solvent. This compound (also known as IOX3 and YM-311) is a potent, orally active inhibitor of Hypoxia-Inducible Factor (HIF) prolyl hydroxylase-2 (PHD2), a key enzyme in the HIF signaling pathway.[1][2] Proper preparation and storage of stock solutions are critical for ensuring the compound's stability and obtaining reproducible experimental results.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound.

| Property | Value | Source |

| Molecular Weight | 280.66 g/mol | [1][2] |

| CAS Number | 223387-75-5 | [1][3] |

| Appearance | White to off-white solid | [1] |

| Solubility in DMSO | ≥14.05 mg/mL to 56 mg/mL (Ultrasonic treatment may be required) | [1][2][4] |

| Recommended Stock Concentration | 10 mM - 50 mM in freshly opened DMSO | [1][5] |

| Storage of Solid | -20°C for 3 years; 4°C for 2 years | [1] |

| Storage of Stock Solution | -80°C for up to 2 years; -20°C for up to 1 year | [1] |

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

-

This compound powder

-

Anhydrous Dimethyl Sulfoxide (DMSO), newly opened

-